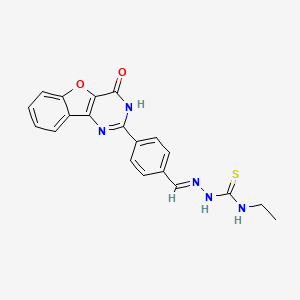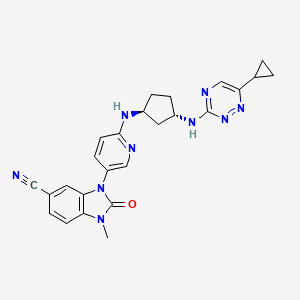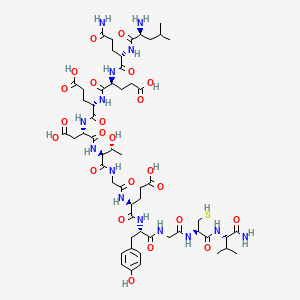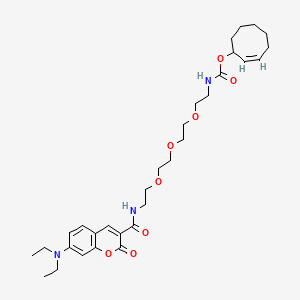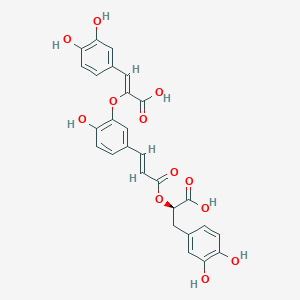
2,3-Diethylpyrazine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethylpyrazine-d5 is a deuterated derivative of 2,3-Diethylpyrazine, which is a nitrogen-containing heterocyclic compound. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. This compound is particularly valuable in the field of drug development and analytical chemistry due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylpyrazine-d5 typically involves the deuteration of 2,3-DiethylpyrazineOne common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while minimizing side reactions and impurities .
化学反応の分析
Types of Reactions
2,3-Diethylpyrazine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring .
科学的研究の応用
2,3-Diethylpyrazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
作用機序
The mechanism of action of 2,3-Diethylpyrazine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
類似化合物との比較
Similar Compounds
2,3-Diethylpyrazine: The non-deuterated form of 2,3-Diethylpyrazine-d5.
2,3-Dimethylpyrazine: A similar compound with methyl groups instead of ethyl groups.
2,5-Diethylpyrazine: Another isomer with ethyl groups at different positions on the pyrazine ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in various fields of research.
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
141.22 g/mol |
IUPAC名 |
2-ethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3/i1D3,3D2 |
InChIキー |
GZXXANJCCWGCSV-WNWXXORZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1CC |
正規SMILES |
CCC1=NC=CN=C1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


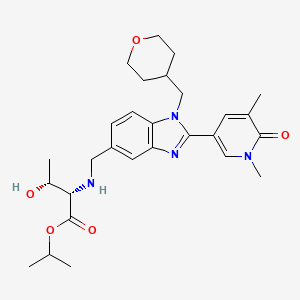
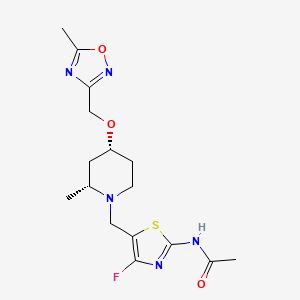
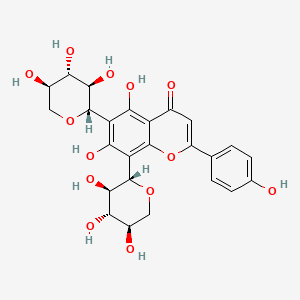


![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)


